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molecular formula C8H7BrN2O B596880 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine CAS No. 1207557-36-5

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine

Cat. No. B596880
M. Wt: 227.061
InChI Key: ARTWAYAZELEWIT-UHFFFAOYSA-N
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Patent
US08518911B2

Procedure details

A solution of ethyl 6-bromo-4-methoxylpyrazolo[1,5-a]pyridine-3-carboxylate (15, 5.2 g, 18.24 mmol) in HBr (100 ml, 884 mmol) was heated to 100° C. for 1 hour. After cooling to 0° C., 1M NaOH (182 ml, 912 mmol) was used to neutralize the solution. The reaction mixture was diluted in ethyl acetate, washed with saturated aqueous sodium hydroxide (1N) and brine then dried over Na2SO4. After filtration and concentration, the residue was purified by column chromatography (0-35% EtOAc in hexanes, linear gradient) to give 6-bromo-4-methoxypyrazolo[1,5-a]pyridine (16, 2.475 g, 10.90 mmol, 60% yield). MS APCI: [M+H]+ m/z 228.1.
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
182 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([O:16][CH3:17])[C:5]2[N:6]([N:8]=[CH:9][C:10]=2C(OCC)=O)[CH:7]=1.Br.[OH-].[Na+]>C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([O:16][CH3:17])[C:5]2[N:6]([N:8]=[CH:9][CH:10]=2)[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
BrC=1C=C(C=2N(C1)N=CC2C(=O)OCC)OC
Name
Quantity
100 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
182 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous sodium hydroxide (1N) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (0-35% EtOAc in hexanes, linear gradient)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=2N(C1)N=CC2)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.9 mmol
AMOUNT: MASS 2.475 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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